

Application Notes and Protocols: Formulation of Pentadecan-8-ol in Cosmetic Emulsions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentadecan-8-ol*

Cat. No.: *B157577*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecan-8-ol, a secondary fatty alcohol, serves as a valuable ingredient in the formulation of cosmetic emulsions.^[1] Its primary functions within these systems are as an emollient and skin conditioning agent. Fatty alcohols, in general, contribute to the sensory profile, stability, and moisturizing properties of topical products by forming a protective barrier on the skin's surface, which helps to reduce transepidermal water loss and maintain hydration.^{[2][3]} Unlike short-chain alcohols, which can be drying, long-chain fatty alcohols like **Pentadecan-8-ol** are non-irritating and beneficial for skin barrier function.^{[3][4]}

These application notes provide a comprehensive overview of the formulation of **Pentadecan-8-ol** in cosmetic emulsions, including its physicochemical properties, formulation guidelines for oil-in-water (O/W) and water-in-oil (W/O) emulsions, and detailed protocols for stability and sensory analysis.

Physicochemical Properties of Pentadecan-8-ol

A thorough understanding of the physical and chemical properties of **Pentadecan-8-ol** is fundamental to its effective incorporation into cosmetic emulsions.

Property	Value	Reference
Chemical Name	pentadecan-8-ol	[1]
CAS Number	1653-35-6	[1]
Molecular Formula	C15H32O	[1]
Molecular Weight	228.41 g/mol	[1]
Appearance	Not explicitly stated; fatty alcohols are typically waxy solids at room temperature	
Solubility	Insoluble in water; soluble in oils and organic solvents	

Formulation Guidelines

Pentadecan-8-ol can be incorporated into both oil-in-water (O/W) and water-in-oil (W/O) emulsions. The choice of emulsion type will depend on the desired sensory characteristics, target application, and the properties of other ingredients in the formulation.

Oil-in-Water (O/W) Emulsions

O/W emulsions are the most common type for cosmetic creams and lotions, offering a light, non-greasy feel.[\[5\]](#) In these formulations, **Pentadecan-8-ol** will be part of the dispersed oil phase.

Typical Concentration Range: While specific data for **Pentadecan-8-ol** is limited, fatty alcohols like cetyl and stearyl alcohol are typically used in concentrations ranging from 1% to 5% (w/w) in O/W emulsions to contribute to viscosity and skin feel.[\[5\]](#)

Example Formulation (O/W Cream):

Phase	Ingredient	Function	Concentration (%) w/w)
A (Oil Phase)	Pentadecan-8-ol	Emollient, Thickener	3.0
Caprylic/Capric Triglyceride	Emollient	10.0	
Cetearyl Alcohol (and) Ceteareth-20	Emulsifier	5.0	
Shea Butter	Emollient	2.0	
B (Water Phase)	Deionized Water	Solvent	q.s. to 100
Glycerin	Humectant	3.0	
Xanthan Gum	Thickener	0.2	
C (Cool-down Phase)	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.0
Fragrance	Fragrance	0.1	

Water-in-Oil (W/O) Emulsions

W/O emulsions are generally heavier and more occlusive, making them suitable for night creams, barrier creams, and products for very dry skin.^[6] In W/O emulsions, **Pentadecan-8-ol** will be part of the continuous oil phase.

Typical Concentration Range: In W/O emulsions, fatty alcohols can be used at concentrations from 2% to 10% (w/w) to contribute to the structure and stability of the external phase. A Korean patent suggests a concentration of 0.10-10.00 wt.% for C12-22 fatty alcohols in W/O compositions.^[7]

Example Formulation (W/O Cream):

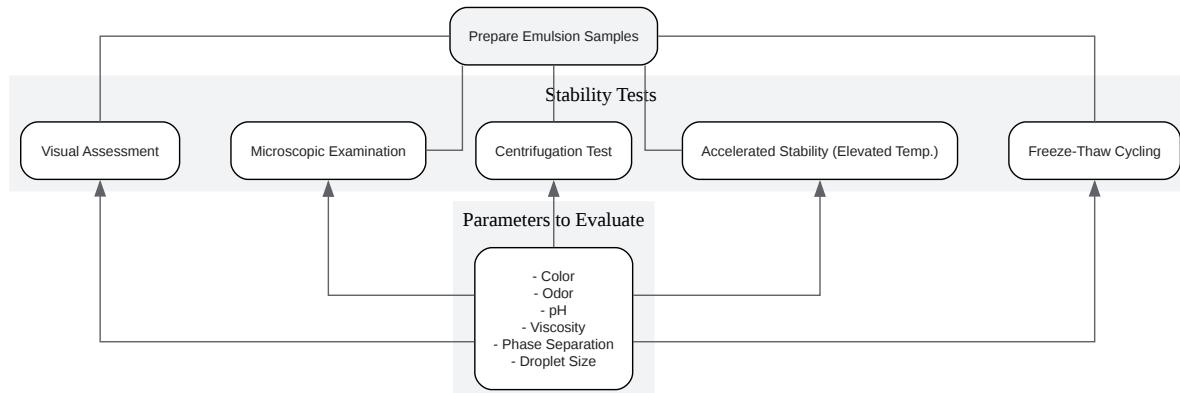
Phase	Ingredient	Function	Concentration (%) w/w)
A (Oil Phase)	Pentadecan-8-ol	Emollient, Stabilizer	5.0
Mineral Oil	Emollient		20.0
Polyglyceryl-3 Oleate	W/O Emulsifier		4.0
Beeswax	Thickener, Stabilizer		3.0
B (Water Phase)	Deionized Water	Solvent	q.s. to 100
Magnesium Sulfate	Stabilizer		0.7
Propylene Glycol	Humectant		5.0
C (Cool-down Phase)	Preservative	Preservative	As required

Experimental Protocols

Emulsion Preparation Protocol

This protocol outlines the general procedure for preparing O/W and W/O emulsions in a laboratory setting.

Caption: General workflow for cosmetic emulsion preparation.


Methodology:

- Phase Preparation: Separately weigh and heat the oil phase ingredients (including **Pentadecan-8-ol**) and the water phase ingredients to 70-75°C.[5]
- Emulsification:
 - For O/W emulsions: Slowly add the oil phase to the water phase with continuous high-shear mixing.
 - For W/O emulsions: Slowly add the water phase to the oil phase with continuous high-shear mixing.[8]

- Cooling: Continue mixing and begin to cool the emulsion.
- Addition of Cool-down Phase: Once the emulsion has cooled to below 40°C, add heat-sensitive ingredients such as preservatives and fragrances.
- Homogenization: If required, homogenize the final emulsion to reduce droplet size and improve stability.
- Final Adjustments: Adjust the pH if necessary.

Emulsion Stability Testing Protocol

Stability testing is crucial to ensure the product maintains its physical and chemical integrity over its shelf life.[9]

[Click to download full resolution via product page](#)

Caption: Workflow for cosmetic emulsion stability testing.

Methodologies:

- Visual and Microscopic Examination:

- Observe the emulsion for any signs of phase separation, creaming, or changes in color and odor at specified time points.
- Using a microscope, examine a sample of the emulsion to assess droplet size distribution and any signs of coalescence.

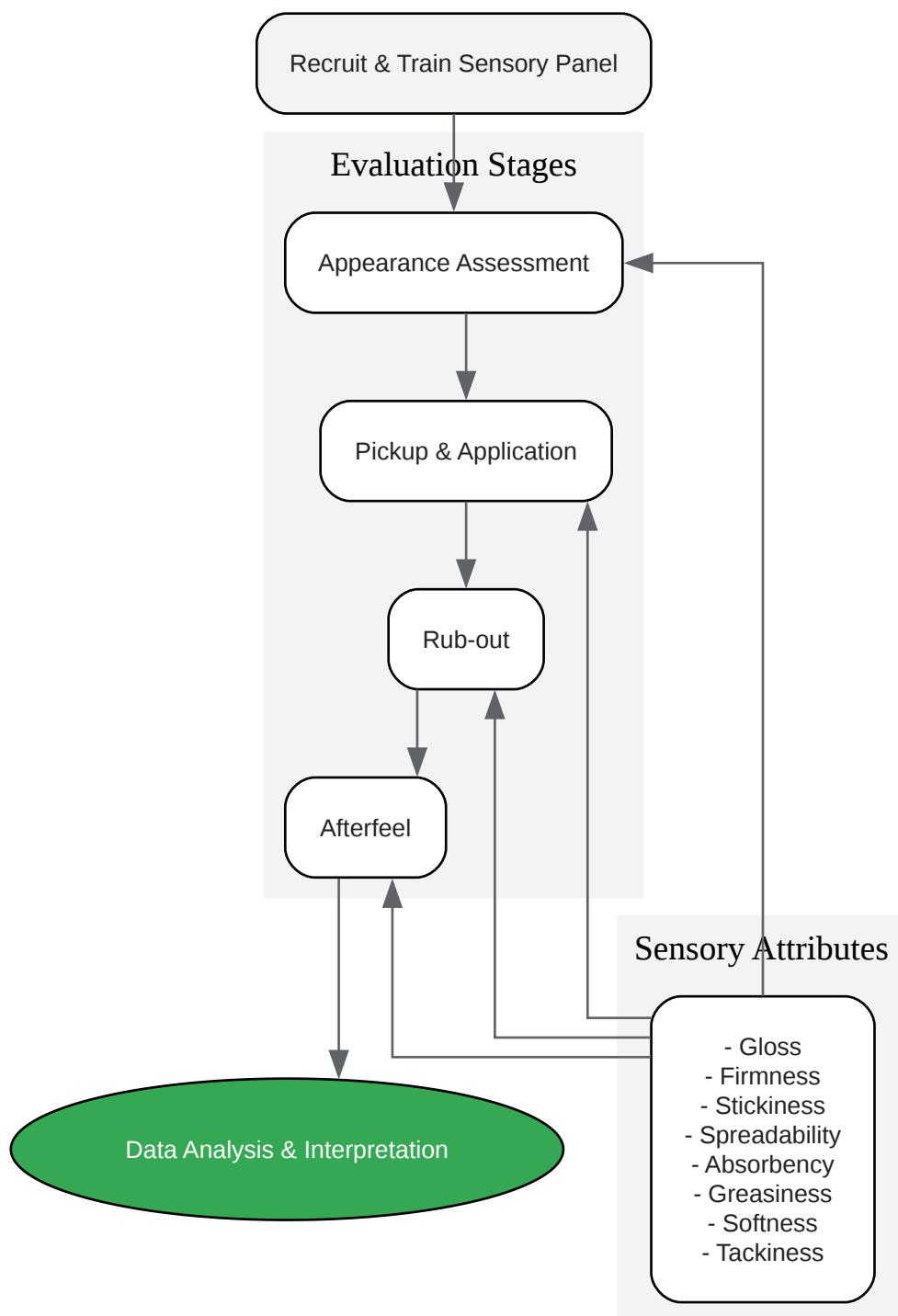
- Centrifugation Test:

- Place a sample of the emulsion in a centrifuge tube.
- Centrifuge at 3000 rpm for 30 minutes.[9]
- Observe for any phase separation. This is a rapid method to predict creaming or sedimentation.[9]

- Accelerated Stability Testing:

- Store samples of the emulsion at elevated temperatures (e.g., 40°C, 45°C, or 50°C) for a defined period (e.g., 1, 2, or 3 months).[9]
- At regular intervals, evaluate the samples for changes in physical and chemical properties (pH, viscosity, appearance).

- Freeze-Thaw Cycle Testing:


- Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).[9]
- Perform a minimum of three cycles.[9]
- After each cycle, examine the sample for any signs of instability.

Data Presentation:

Test	Parameter	Specification
Visual Assessment	Appearance, Color, Odor	No change from initial
pH	pH Value	Within specified range (e.g., 5.0 - 6.5)
Viscosity	Viscosity (cP)	Within $\pm 10\%$ of initial value
Centrifugation	Phase Separation	None
Accelerated Stability (3 months @ 45°C)	Physical & Chemical Properties	Within specifications
Freeze-Thaw Cycling (3 cycles)	Physical & Chemical Properties	Within specifications

Sensory Evaluation Protocol

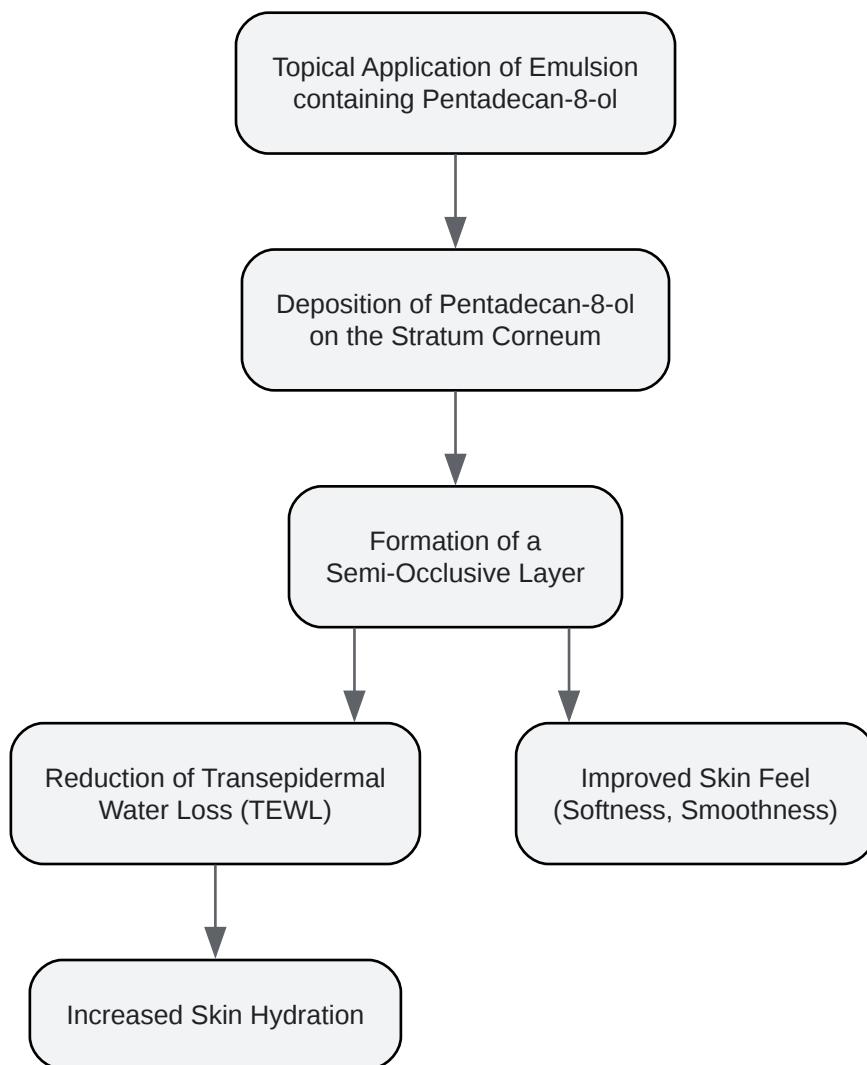
Sensory analysis is used to assess the feel and performance of the cosmetic emulsion on the skin.[\[10\]](#) This is typically conducted with a panel of trained assessors.

[Click to download full resolution via product page](#)

Caption: Workflow for sensory evaluation of cosmetic emulsions.

Methodology:

- Panelist Selection and Training: Select a panel of individuals and train them to identify and quantify specific sensory attributes.
- Product Application:
 - Provide panelists with a standardized amount of the emulsion.
 - Instruct them to apply the product to a designated area of the skin (e.g., the forearm).
- Attribute Evaluation: Panelists will evaluate the product based on a set of predefined sensory attributes at different stages:
 - Appearance: Visual characteristics of the product before application.
 - Pickup: The feel of the product when first touched and lifted from the container.
 - Rub-out: The feel of the product as it is spread across the skin.
 - Afterfeel: The residual feeling on the skin after the product has been applied and has had time to absorb.
- Data Collection: Panelists will rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).


Data Presentation:

Attribute	Formulation without Pentadecan-8-ol (Mean Score)	Formulation with 3% Pentadecan-8-ol (Mean Score)
Spreadability	7.2	8.1
Absorbency	6.5	7.0
Greasiness (Initial)	4.8	4.2
Greasiness (After 5 min)	3.1	2.5
Softness (Afterfeel)	6.8	8.5
Tackiness (Afterfeel)	3.5	2.8

(Note: The data in this table is illustrative and would need to be generated through actual sensory panel testing.)

Mechanism of Action

The primary mechanism of action of **Pentadecan-8-ol** as an emollient and skin conditioning agent is related to its fatty alcohol structure.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **Pentadecan-8-ol** on the skin.

When applied to the skin, **Pentadecan-8-ol**, as part of the emulsion's oil phase, deposits on the stratum corneum. Its long hydrocarbon chain provides a lubricating and softening effect. It contributes to the formation of a thin, semi-occlusive film on the skin's surface. This film helps to reduce the rate of transepidermal water loss, thereby increasing the moisture content of the skin and improving its overall hydration.^{[2][3]} This leads to a smoother, softer skin feel.

Conclusion

Pentadecan-8-ol is a versatile fatty alcohol that can be effectively formulated into both O/W and W/O cosmetic emulsions to enhance their emolliency, texture, and moisturizing properties.

Careful consideration of its concentration and the overall formulation design is crucial for achieving stable and sensorially pleasing products. The protocols outlined in these application notes provide a framework for the systematic development and evaluation of cosmetic emulsions containing **Pentadecan-8-ol**. Further research to generate specific quantitative data on the performance of **Pentadecan-8-ol** in various emulsion systems would be beneficial for optimizing its use in cosmetic and dermatological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentadecan-8-ol | C15H32O | CID 74245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thebeautycrop.com [thebeautycrop.com]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Not All Alcohols Are Bad: The Skincare Secret of Fatty Alcohols - Elchemistry [elchemistry.com]
- 5. brmchemicals.com [brmchemicals.com]
- 6. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 7. KR100681705B1 - Water-in-oil cosmetic composition containing fatty alcohol and cellulose alkyl ether as active ingredients - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. amarrie.com [amarrie.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Pentadecan-8-ol in Cosmetic Emulsions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157577#formulation-of-pentadecan-8-ol-in-cosmetic-emulsions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com